1-(4-Fluorophenyl)butane-1,3-dione
CAS No.: 29681-98-9
Cat. No.: VC2319825
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29681-98-9 |
---|---|
Molecular Formula | C10H9FO2 |
Molecular Weight | 180.17 g/mol |
IUPAC Name | 1-(4-fluorophenyl)butane-1,3-dione |
Standard InChI | InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Standard InChI Key | GEFZIAWNHFKQDM-UHFFFAOYSA-N |
SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)F |
Canonical SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)F |
Introduction
Fundamental Chemical Identity
1-(4-Fluorophenyl)butane-1,3-dione belongs to the class of β-diketones, characterized by two carbonyl groups separated by a single carbon atom. The compound possesses a molecular formula of C₁₀H₉FO₂ with a molecular weight of 180.18 g/mol . It features a fluorine atom at the para position of the phenyl ring, which significantly influences its chemical and physical properties compared to non-fluorinated analogs.
Structural Characteristics
The compound exists in two tautomeric forms: a keto form and an enol form. In the enol tautomer, intramolecular hydrogen bonding stabilizes the structure, creating a six-membered ring through hydrogen bonding between the hydroxyl group and the remaining carbonyl oxygen. This tautomerism is a defining characteristic of β-diketones and affects the compound's reactivity and physical properties .
Nomenclature and Synonyms
The compound is known by several synonyms in chemical literature:
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(4-Fluorobenzoyl)acetone
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1-(4-Fluorophenyl)-1,3-butanedione
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1-(4-FLUOROPHENYL)-1,3-DIOXOBUTANE
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1,3-Butanedione,1-(4-fluorophenyl)-
The variety of names reflects both systematic naming conventions and applications-based nomenclature used in different contexts of chemical research and industry.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4-Fluorophenyl)butane-1,3-dione is essential for its handling, storage, and application in various chemical processes.
Physical State and Appearance
1-(4-Fluorophenyl)butane-1,3-dione typically appears as a crystalline solid to powder at room temperature. Its color can range from white to light yellow, depending on purity .
Physical Properties Data
Table 1: Physical Properties of 1-(4-Fluorophenyl)butane-1,3-dione
Chemical Reactivity
The β-diketone structure confers several important reactive characteristics:
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Metal Chelation: The compound can form stable chelates with various metal ions, making it potentially useful in extraction and separation chemistry.
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Keto-Enol Tautomerism: The equilibrium between keto and enol forms is influenced by factors such as solvent polarity and temperature, affecting its reactivity.
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Nucleophilic Center: The acidic methylene group between the two carbonyl functions serves as a nucleophilic center in many reactions.
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Electrophilic Sites: Both carbonyl groups can act as electrophilic centers for nucleophilic addition reactions.
The fluorine substituent on the phenyl ring modifies these properties by altering the electronic distribution within the molecule, typically making the diketone moiety more electrophilic compared to non-fluorinated analogs.
Synthesis and Preparation Methods
The synthesis of 1-(4-Fluorophenyl)butane-1,3-dione can be achieved through several routes, with the most common approaches outlined below.
Friedel-Crafts Acylation Pathway
While the search results don't provide a direct synthesis method for 1-(4-Fluorophenyl)butane-1,3-dione, we can infer potential synthesis routes based on similar compounds. One likely approach would involve a Friedel-Crafts acylation reaction similar to that described for related compounds .
The synthesis might proceed through:
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Preparation of a suitable 3-oxobutanoyl chloride derivative
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Friedel-Crafts acylation of fluorobenzene using aluminum chloride as a catalyst
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Purification and isolation of the final product
Claisen Condensation Approach
Another potential synthetic route would involve a Claisen condensation between 4-fluoroacetophenone and ethyl acetate or a similar ester in the presence of a strong base like sodium ethoxide or sodium hydride, followed by acidification.
Analytical Methods and Characterization
Several analytical techniques can be employed to characterize and verify the identity and purity of 1-(4-Fluorophenyl)butane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal characteristic signals for:
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The methyl group (typically around 2.2-2.4 ppm)
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The active methylene proton between the two carbonyl groups (around 5.7-6.1 ppm)
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The aromatic protons of the 4-fluorophenyl ring (complex pattern around 7.0-8.0 ppm)
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The enol form OH signal (broad signal around 15-16 ppm) if present
¹⁹F NMR would show a characteristic signal for the para-fluorine substituent on the phenyl ring.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C=O stretching vibrations (around 1650-1700 cm⁻¹)
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C-F stretching (around 1200-1250 cm⁻¹)
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Aromatic C=C stretching (around 1400-1600 cm⁻¹)
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Enol O-H stretching if present (broad band around 3000-3200 cm⁻¹)
UV-Visible Spectroscopy
The compound shows UV absorption with λmax around 318 nm in aqueous solution, reflecting the conjugated system of the molecule .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for purity determination and quantitative analysis of 1-(4-Fluorophenyl)butane-1,3-dione.
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